molecular formula C8H6ClNO B022515 3-Chloro-4-methoxybenzonitrile CAS No. 102151-33-7

3-Chloro-4-methoxybenzonitrile

Cat. No. B022515
M. Wt: 167.59 g/mol
InChI Key: SUFOLDHSHRVSQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to 3-Chloro-4-methoxybenzonitrile involves several steps, including novel protocols for chlorination and the use of different starting materials such as vanillin and other nitroaniline derivatives. A notable method includes the transformation of 5-nitrovanillin into 3-methoxy-4-chloro-5-nitrobenzonitrile through a series of reactions involving phosphoryl chloride and s-collidine in toluene (Sun & Kao, 1981).

Molecular Structure Analysis

Vibrational spectroscopy and quantum chemical calculations have been employed to investigate the molecular structure of closely related compounds, offering insights into their bond lengths, angles, and overall geometry. These studies reveal detailed information about the molecular structure through experimental FT-IR, μ-Raman spectra, and theoretical calculations (Sert, Çırak, & Ucun, 2013).

Chemical Reactions and Properties

3-Chloro-4-methoxybenzonitrile participates in various chemical reactions, showcasing its reactivity and the influence of substituents on its behavior. These reactions are crucial for the synthesis of complex molecules and intermediates in organic synthesis. The formation and reactions of chloro-methoxy-carbene derivatives highlight the compound's versatility in synthetic chemistry (Smith & Stevens, 1979).

Scientific Research Applications

Application in Dye-Sensitized Solar Cells (DSSCs)

  • Specific Scientific Field : Physics, specifically the study of solar energy and solar cells .
  • Summary of the Application : 3-Chloro-4-methoxybenzonitrile (3C4MBN) is used as a dye in Dye-Sensitized Solar Cells (DSSCs). The dye plays a crucial role in the photoinduced electron transfer processes and electron injection processes .
  • Methods of Application or Experimental Procedures : Theoretical calculations were used to study the effects of the electron donor-deficient units on the spectra and electrochemical properties of 3C4MBN. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) approaches were used in these calculations. The semiconductor TiO2 was used as a model to evaluate the photo conversion efficiency of the chosen dye architecture .
  • Results or Outcomes : The study found that 3C4MBN based dye is a promising sensitizer for practical DSSCs applications. The dye exhibits several advantages over the coordination complex: high molar coefficient, low cost production, and an extraordinary diversity .

Application in Organic Pigments

  • Specific Scientific Field : Chemistry, specifically the study of organic pigments .
  • Summary of the Application : 3-Chloro-4-methoxybenzonitrile has been used in the synthesis of new organic pigments .
  • Results or Outcomes : The new organic pigments synthesized using 3-Chloro-4-methoxybenzonitrile were evaluated as the active medium of the solid-state dye laser .

Safety And Hazards

3-Chloro-4-methoxybenzonitrile is classified as having acute toxicity (oral), skin irritation, eye irritation, skin sensitization, and specific target organ toxicity (single exposure, respiratory system) . It is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFOLDHSHRVSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401926
Record name 3-Chloro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methoxybenzonitrile

CAS RN

102151-33-7
Record name 3-Chloro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-methoxybenzonitrile
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Synthesis routes and methods

Procedure details

Under N2, a solution of 3-chloro-4-hydroxybenzonitrile (15.4 g, 0.1 mole) in dry DMF (75 ml) was added rapidly dropwise to a stirred suspension of sodium hydride (4.0 g, 0.1 mole, 60% oil dispersion) in dry DMF (25 ml). After heating at 70° C. for 2 hours, the mixture was cooled to 20° C. and a solution of methyliodide (30 ml) in dry DMF (50 ml) was added dropwise. Following an 18 hour period at room temperature, the precipitate of sodium iodide was removed by filtration and the solvent was stripped from the filtrate under reduced pressure. The crystalline residue was slurried in water and the product was collected to yield 16.8 g (quant.) of 26, m.p. 105°-108° C. A sample recrystallized from IPA--H2O melted at 107°-109° C.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GG Wubbels, TR Brown, TA Babcock… - The Journal of Organic …, 2008 - ACS Publications
… 4-Nitroanisole, 4-methoxyphenol, 4-nitrophenol, 4-methoxybenzonitrile, 2-methoxy-5-nitrophenol, 3-bromo-4-methoxybenzonitrile, and 3-chloro-4-methoxybenzonitrile were commercial …
Number of citations: 14 pubs.acs.org
E Zuccarello, E Acquarone, D Pham, S Deng… - Available at SSRN … - papers.ssrn.com
… To prepare compound 4d, (3-chloro-4-methoxyphenyl)methan-d2-amine 9 was prepared using 3-chloro-4-methoxybenzonitrile 8 via a reduction reaction in presence of LiAlD4 (Fig. 3). …
Number of citations: 0 papers.ssrn.com
E Zuccarello, H Zhang, E Acquarone, D Pham… - Bioorganic & Medicinal …, 2023 - Elsevier
… To prepare compound 4d, (3-chloro-4-methoxyphenyl)methan-d 2 -amine 9 was prepared using 3-chloro-4-methoxybenzonitrile 8 via a reduction reaction in presence of LiAlD 4 (…
Number of citations: 4 www.sciencedirect.com
A Dewanji, L van Dalsen, JA Rossi-Ashton, E Gasson… - chemrxiv.org
All experiments were performed under an atmosphere of nitrogen, using anhydrous solvents, unless otherwise stated. Glassware for inert atmosphere reactions was oven-dried and …
Number of citations: 0 chemrxiv.org
JJ Baldwin, ME Christy, GH Denny… - Journal of medicinal …, 1986 - ACS Publications
“Methods GI refer to the synthesis of the final compounds. 6 The lower pKa usually refers to the proton gained by the imidazole while the higher number refers to the pKa for the …
Number of citations: 54 pubs.acs.org

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